Ethyl 2-methyloxirane-2-carboxylate
Overview
Description
Ethyl 2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of an ethyl ester group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Ethyl 2-methyloxirane-2-carboxylate, also known as ethyl 2-methyl-2-oxiranylcarboxylate, primarily targets the ring-opening reactions of oxiranes . These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The compound also allows to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Mode of Action
The compound interacts with its targets through a series of parallel consecutive stages . Initially, a tertiary amine is quaternized by activated oxirane . This forms a tetraalkylammonium carboxylate, which is the true catalyst of the reaction . Following this, the carboxylate performs a nucleophilic attack on the oxirane, leading to the formation of a product and the regeneration of the catalyst .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ring-opening reaction of oxiranes . This reaction is initiated by a tertiary amine and results in the formation of β-hydroxypropyl ester . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Result of Action
The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound is a key intermediate in the synthesis of various pharmaceutical and natural products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 K . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that oxiranes, a class of compounds to which Ethyl 2-methyloxirane-2-carboxylate belongs, can participate in various biochemical reactions . These reactions often involve the opening of the oxirane ring, a process that can be catalyzed by various enzymes and proteins
Molecular Mechanism
Oxiranes are known to undergo ring-opening reactions, a process that can be catalyzed by a variety of enzymes . This reaction can lead to the formation of various products, depending on the specific conditions and reactants involved
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of ethyl 2-methylacrylate with a peracid, such as m-chloroperbenzoic acid, under mild conditions. The reaction proceeds via an epoxidation mechanism, where the double bond of the acrylate is converted into an oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is carried out at temperatures ranging from 0°C to 25°C, and the product is purified through distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to yield alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the oxirane ring.
Catalysts: Tertiary amines and Lewis acids are often employed to catalyze the ring-opening reactions.
Solvents: Polar solvents such as methanol, ethanol, and water are typically used to facilitate the reactions.
Major Products Formed
β-Hydroxy Esters: Formed through the ring-opening reactions with nucleophiles.
Diols: Produced via oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the compound.
Scientific Research Applications
Ethyl 2-methyloxirane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its reactivity and versatility.
Comparison with Similar Compounds
Ethyl 2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-ethyl-2-methyloxirane: Similar in structure but with an additional ethyl group, leading to different reactivity and applications.
This compound: A stereoisomer with different spatial arrangement of atoms, resulting in distinct chemical properties.
2-Methyl-1-butene oxide: Another oxirane derivative with a different substitution pattern, affecting its reactivity and use in synthesis.
This compound stands out due to its unique combination of an ethyl ester group and an oxirane ring, making it a versatile intermediate in various chemical reactions and industrial applications.
Properties
IUPAC Name |
ethyl 2-methyloxirane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-8-5(7)6(2)4-9-6/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLOWYIWCCRAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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